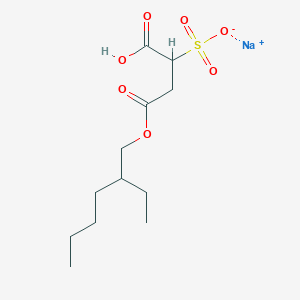
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate is a chemical compound with the molecular formula C12H21NaO7S. It is a derivative of Disodium Mono(2-ethylhexyl) Sulfosuccinate, which is commonly used as a surfactant and emulsifier in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate typically involves the reaction of maleic anhydride with 2-ethylhexanol to form mono(2-ethylhexyl) maleate. This intermediate is then sulfonated using sodium bisulfite to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its alcohol precursor.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture and molecular biology experiments as an emulsifier.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the formulation of detergents, emulsifiers, and dispersants.
Mecanismo De Acción
The mechanism of action of Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate involves its ability to reduce surface tension and form micelles. This property makes it effective as a surfactant and emulsifier. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their dispersion in aqueous solutions .
Comparación Con Compuestos Similares
Similar Compounds
Disodium Mono(2-ethylhexyl) Sulfosuccinate: A closely related compound with similar surfactant properties.
Sodium Dodecyl Sulfate: Another surfactant with a different alkyl chain length.
Sodium Lauryl Ether Sulfate: A surfactant with an ether linkage in its structure.
Uniqueness
Sodium 4-(2-Ethylhexyl) 2-Sulfobutanedioate is unique due to its specific alkyl chain length and sulfonate group, which provide distinct surfactant properties. Its ability to form stable emulsions and micelles makes it particularly useful in various industrial and research applications .
Propiedades
Fórmula molecular |
C12H21NaO7S |
|---|---|
Peso molecular |
332.35 g/mol |
Nombre IUPAC |
sodium;4-(2-ethylhexoxy)-1-hydroxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C12H22O7S.Na/c1-3-5-6-9(4-2)8-19-11(13)7-10(12(14)15)20(16,17)18;/h9-10H,3-8H2,1-2H3,(H,14,15)(H,16,17,18);/q;+1/p-1 |
Clave InChI |
IIMKMTNOBFXBNM-UHFFFAOYSA-M |
SMILES canónico |
CCCCC(CC)COC(=O)CC(C(=O)O)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















